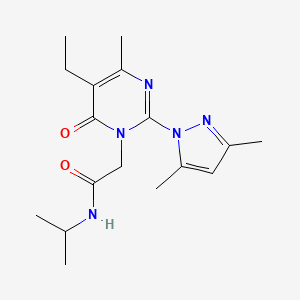

![molecular formula C18H21ClN2O3S B2753864 2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide CAS No. 317378-08-8](/img/structure/B2753864.png)

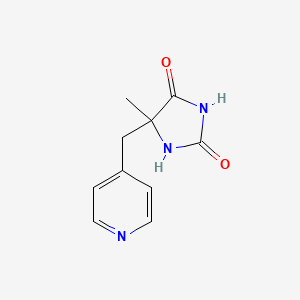

2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[(4-chlorophenyl)sulfonyl]amino}-3-methyl-N-(4-methylphenyl)butanamide” is a complex organic molecule. It is a derivative of valine, which is an essential amino acid . The compound contains a sulfonyl group attached to a 4-chlorophenyl moiety, an amide group, and a 4-methylphenyl group .

Synthesis Analysis

The synthesis of this compound seems to involve a multi-step process. One of the steps involves the reaction of a carboxylic acid with thionyl dichloride to produce a compound, which is then used in the N-acylation reaction of valine to yield the target compound .Chemical Reactions Analysis

The compound seems to be involved in various chemical reactions. For instance, it appears to undergo cyclodehydration with ethyl chloroformate in the presence of 4-methylmorpholine to form a new compound .Scientific Research Applications

Chemical Synthesis and Characterization

Sulfonylamide derivatives have been extensively synthesized for various applications, including as intermediates in pharmaceutical drug development. For instance, derivatives of aminoglutethimide, reacting with sulfonyl halides, show moderate antifungal activities against Aspergillus and Candida species, indicating the potential use of sulfonylamide compounds in developing new antifungal agents (Briganti, Scozzafava, & Supuran, 1997). Moreover, the synthesis of aromatic poly(imide amide benzimidazole) copolymers incorporating sulfonyl components demonstrates the compound's utility in creating high-performance materials with thermal stability (Wang & Wu, 2003).

Biological Activities and Applications

Sulfonylamide derivatives exhibit a range of biological activities, including inhibition of enzymes like carbonic anhydrase, which is crucial for developing diuretic, antiglaucoma, antiobesity, and anticancer agents. Studies have highlighted the selective inhibition of carbonic anhydrase isozymes by sulfonylureido- and arylureido-substituted sulfonamides, pointing to the therapeutic potential of sulfonylamide compounds (Scozzafava & Supuran, 1999). Additionally, the synthesis and characterization of sulfonamide Schiff bases derived from anthranilic acid, which demonstrated significant enzyme inhibition and antioxidant activities, further emphasize the relevance of sulfonylamide derivatives in medicinal chemistry (Kausar et al., 2019).

Properties

IUPAC Name |

2-[(4-chlorophenyl)sulfonylamino]-3-methyl-N-(4-methylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O3S/c1-12(2)17(18(22)20-15-8-4-13(3)5-9-15)21-25(23,24)16-10-6-14(19)7-11-16/h4-12,17,21H,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSOESDGQUAKAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(C(C)C)NS(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2753782.png)

![2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2753783.png)

![3-(4-Bromophenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2753784.png)

![5-(3,4-dichlorophenyl)-2-methyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-3-carboxamide](/img/structure/B2753791.png)

![3-(1,3-benzodioxol-5-ylmethyl)-1-ethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2753793.png)

![tert-Butyl 4-amino-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2753794.png)

![1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-4-(4-chlorophenyl)pyrazine-2,3(1H,4H)-dione](/img/structure/B2753799.png)